2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole
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Overview
Description
2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tert-butyl group, a piperidine ring, and an imidazo[1,2-a]benzimidazole core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with tert-butyl isocyanide and 2-chloroethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2yl) phenol
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole is unique due to its specific structural features, such as the presence of both a piperidine ring and an imidazo[1,2-a]benzimidazole core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-20(2,3)18-15-24-17-10-6-5-9-16(17)21-19(24)23(18)14-13-22-11-7-4-8-12-22/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZGVLHQPJTYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N=C2N1CCN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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